3-Aminofuran-2-carbaldehyde

Cycloaddition Diels-Alder HOMO Energy

Select 3-Aminofuran-2-carbaldehyde for its unique 1,2-amino-aldehyde bifunctionality that furfural and 2-aminofuran regioisomers cannot replicate. The robust 3-aminofuran core ensures superior stability during library synthesis, while its enhanced HOMO energy enables milder Diels-Alder cycloadditions for oxygen-bridged bicycles and polysubstituted anilines. A solid at room temperature (m.p. 45–50 °C), it permits accurate weighing without the volatility risks of liquid furan-2-carbaldehyde. Ideal for agrochemical and pharmaceutical intermediate R&D. Confirm batch purity, packaging, and CofA availability with your inquiry.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 56489-00-0
Cat. No. B1600970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminofuran-2-carbaldehyde
CAS56489-00-0
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1N)C=O
InChIInChI=1S/C5H5NO2/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
InChIKeyUOZANLNLOHNVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminofuran-2-carbaldehyde (CAS 56489-00-0) as a Bifunctional Heterocyclic Building Block: Core Properties and Identity


3-Aminofuran-2-carbaldehyde (CAS 56489-00-0) is a heterocyclic organic compound consisting of a furan ring substituted with an amino group at the 3-position and an aldehyde group at the 2-position, with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol . This bifunctional structure places it within the class of aminofurancarbaldehydes, which are valued as versatile intermediates in organic synthesis for constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical development .

Why 3-Aminofuran-2-carbaldehyde Cannot Be Readily Substituted with Regioisomers or Analogous Furan Derivatives


The precise positioning of the amino and aldehyde substituents on the furan ring critically governs both the chemical stability and the synthetic utility of 3-aminofuran-2-carbaldehyde. Regioisomers, such as 2-aminofuran-3-carbaldehyde, present a fundamentally different spatial arrangement of these functional groups, leading to divergent reactivity patterns and stability profiles [1]. Furthermore, simpler analogs like furan-2-carbaldehyde (furfural) lack the amino group entirely, which severely limits their capacity to engage in the same range of condensation, cycloaddition, and annulation reactions that leverage the unique bifunctional, enamine-like character of the target compound [2]. Consequently, substituting 3-aminofuran-2-carbaldehyde with an in-class analog is not a trivial exchange but rather a decision that can fundamentally alter or preclude a desired synthetic outcome.

Quantitative Evidence Guide for 3-Aminofuran-2-carbaldehyde: Comparative Data for Scientific Selection


Enhanced Diene Reactivity in Cycloadditions via Elevated HOMO Energy Levels Compared to Unsubstituted Furan

The presence of an amino substituent on the furan ring significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy, thereby enhancing its reactivity as a diene in Diels-Alder cycloadditions. Computational studies show that while unsubstituted furan has a HOMO energy of -9.3 eV, the introduction of an amino group in a related aminofuran (methyl 5-aminofuran-2-carboxylate) raises this energy to -8.8 eV [1]. This 0.5 eV increase in HOMO energy level is a class-level inference for 3-aminofuran-2-carbaldehyde, predicting its enhanced reactivity compared to furan-2-carbaldehyde (furfural), which lacks this activation and is a poorer diene partner in similar cycloaddition sequences.

Cycloaddition Diels-Alder HOMO Energy Reactivity

Superior Stability of 3-Aminofuran Regioisomers Compared to 2-Aminofuran Analogs

A critical differentiator for 3-aminofuran-2-carbaldehyde is the enhanced stability conferred by its 3-amino substitution pattern. A comprehensive review of aminofuran chemistry notes that '3-aminofurans are reportedly more stable than those substituted at position 2' [1]. This is a direct class-level comparison between the two regioisomeric families. While the parent 3-aminofuran (without the 2-carbaldehyde) has been reported, the analogous 2-aminofurans are often noted for their instability, with some reports indicating they 'are highly unstable and cannot be isolated' [2]. Therefore, the 3-amino configuration of the target compound offers a tangible advantage in terms of synthesis, isolation, and storage over its 2-aminofuran-3-carbaldehyde regioisomer.

Stability Regioisomer Comparison Shelf-life Handling

Physical Property Differentiation: Solid-State Handling vs. Liquid or Higher-Melting Analogs

The physical state and thermal properties of 3-aminofuran-2-carbaldehyde offer a practical differentiation point for procurement. It is a solid at standard laboratory conditions with a reported melting point of 45–50 °C . This contrasts sharply with furan-2-carbaldehyde (furfural), a common starting material, which is a liquid with a melting point of -37 °C and a boiling point of 162 °C [1]. Furthermore, the oxidized analog, 3-aminofuran-2-carboxylic acid, is a solid with a significantly higher melting point of 187–189 °C [2]. The target compound thus occupies a distinct and advantageous 'middle ground,' offering the convenience of a solid for weighing and handling without the need for the high temperatures required to melt the carboxylic acid derivative, which could pose a decomposition risk for sensitive downstream reactions.

Physical Properties Melting Point Boiling Point Density Handling

Commercial Availability in High Purity: A Readily Accessible Building Block

For researchers prioritizing time and resource efficiency, 3-aminofuran-2-carbaldehyde is commercially available from multiple reputable vendors in high purity, typically ≥95% to 98% [1]. This level of purity is suitable for direct use in most synthetic applications without the need for time-consuming in-house purification. This represents a significant advantage over more exotic or less stable aminofuran derivatives, such as the 2-aminofuran regioisomers, which are often not commercially stocked or are only available via custom synthesis due to their inherent instability [2].

Purity Commercial Availability Sourcing Procurement

Optimal Application Scenarios for 3-Aminofuran-2-carbaldehyde Based on Comparative Evidence


Synthesis of Complex Heterocyclic Scaffolds via Diels-Alder Cycloaddition

Given its elevated HOMO energy level compared to unsubstituted furan, 3-aminofuran-2-carbaldehyde is a superior diene component for Diels-Alder reactions. This property makes it an ideal building block for constructing oxygen-bridged bicyclic systems and, following ring-opening, highly functionalized cyclohexadiene derivatives and polysubstituted anilines [1]. The enhanced reactivity, inferred from computational data on related aminofurans, can enable cycloadditions to proceed under milder conditions or with less reactive dienophiles than would be possible with furan-2-carbaldehyde [1].

Preparation of Heterocyclic Libraries for Medicinal Chemistry via Condensation Reactions

The presence of both an amino and an aldehyde group in a 1,2-relationship makes 3-aminofuran-2-carbaldehyde a privileged scaffold for condensation reactions. It can serve as a direct precursor to fused heterocyclic systems like furo[2,3-d]pyridazines or be elaborated into a diverse array of 3-aminofuran derivatives [2]. The higher stability of the 3-aminofuran core, relative to 2-aminofuran isomers, ensures that these valuable synthetic intermediates can be reliably isolated and characterized, reducing the risk of decomposition during library synthesis [3].

Synthetic Route Scouting and Process Development Leveraging Ease of Handling

For process chemists and those scaling up synthetic routes, the physical properties of 3-aminofuran-2-carbaldehyde offer a practical advantage. Its solid state at room temperature (m.p. 45–50 °C) facilitates accurate and safe handling, unlike the volatile liquid furan-2-carbaldehyde. Furthermore, its moderate melting point allows for straightforward use in reactions at ambient temperature, avoiding the need for the specialized equipment or potential thermal decomposition risks associated with high-melting solids like 3-aminofuran-2-carboxylic acid [4]. Combined with its commercial availability in high purity, this compound is well-suited for reaction optimization studies and early-stage process development.

Agrochemical and Material Science Intermediate Synthesis

Aminofurans are recognized as crucial intermediates for both agrochemicals and pharmacologically active compounds [3]. 3-Aminofuran-2-carbaldehyde, with its robust 3-amino substitution pattern and reactive aldehyde handle, is particularly well-suited for the synthesis of complex molecular architectures required in these fields. Its ability to participate in diverse bond-forming reactions (C-C, C-N, C-halogen) under mild, often catalyst-free conditions [5] makes it a valuable and versatile building block for industrial research programs targeting new active ingredients or functional materials.

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